Sermaglutide -

Sermaglutide

Catalog Number: EVT-8343060
CAS Number:
Molecular Formula: C187H291N45O59
Molecular Weight: 4114 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Semaglutide is a synthetic analog of the human glucagon-like peptide 1, primarily utilized for managing type 2 diabetes mellitus and obesity. It functions as a glucagon-like peptide 1 receptor agonist, enhancing insulin secretion in a glucose-dependent manner, which helps regulate blood sugar levels. Semaglutide is marketed under various brand names, including Ozempic and Rybelsus, and has gained attention for its efficacy in weight management and cardiovascular risk reduction in adults with obesity or overweight conditions .

Source

Semaglutide was developed by Novo Nordisk and received its first approval from the U.S. Food and Drug Administration in December 2017 for subcutaneous injection. An oral formulation was subsequently approved in September 2019. The compound is produced using recombinant DNA technology in Saccharomyces cerevisiae and undergoes extensive purification processes .

Classification

Semaglutide belongs to the class of organic compounds known as polypeptides, specifically categorized under glucagon-like peptide 1 analogs. Its classification includes:

  • Drug Categories: Blood glucose-lowering agents, gastrointestinal hormones, incretin mimetics.
  • Chemical Taxonomy: Organic polymers, polypeptides .
Synthesis Analysis

The synthesis of semaglutide involves several key steps:

  1. Recombinant DNA Technology: The initial phase utilizes Saccharomyces cerevisiae to express the semaglutide protein.
  2. Protein Purification: Following expression, the protein undergoes purification to remove any contaminants or undesired by-products.
  3. Modification: Semaglutide incorporates specific amino acid substitutions to enhance its stability and efficacy compared to natural glucagon-like peptide 1 .

Technical details include the use of high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight verification during the synthesis process.

Molecular Structure Analysis

The molecular formula of semaglutide is C187H291N45O59C_{187}H_{291}N_{45}O_{59} with a molecular weight of approximately 4100 Da. Its structure features:

  • Peptide Backbone: Comprised of 31 amino acids.
  • Substitutions: Notable substitutions include an amino acid modification at position 26 (lysine) and two substitutions (Aib at position 8 and Arg at position 34), which enhance its pharmacokinetic properties .

Data

  • Molecular Weight: Approximately 4100 Da
  • Amino Acid Sequence: A specific sequence that contributes to its biological activity.
Chemical Reactions Analysis

Semaglutide's chemical reactivity is primarily characterized by its interactions with the glucagon-like peptide 1 receptor. Key reactions include:

  1. Binding Reaction: Semaglutide binds to the glucagon-like peptide 1 receptor, initiating a signaling cascade that enhances insulin secretion.
  2. Metabolic Degradation: The compound is metabolized through enzymatic pathways typical for peptides, leading to various metabolites that are excreted primarily via feces .

Technical details regarding these reactions involve kinetic studies that assess binding affinities and metabolic rates.

Mechanism of Action

Semaglutide operates through a multi-faceted mechanism:

  1. Receptor Activation: Upon administration, semaglutide binds to the glucagon-like peptide 1 receptor on pancreatic beta cells.
  2. Insulin Secretion: This binding stimulates insulin release in response to elevated blood glucose levels while simultaneously inhibiting glucagon release from alpha cells.
  3. Gastric Emptying Delay: The compound also slows gastric emptying, contributing to increased satiety and reduced food intake .

Data

  • Efficacy: Clinical trials have demonstrated significant reductions in glycosylated hemoglobin levels and body weight among patients treated with semaglutide.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Semaglutide is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and exhibits stability under various pH conditions.

Chemical Properties

  • Stability: Semaglutide shows stability at room temperature but should be stored away from light and moisture.
  • pH Range: Optimal activity occurs within a physiological pH range.

Relevant data includes solubility tests indicating effective dissolution rates in physiological conditions, which are crucial for therapeutic efficacy .

Applications

Semaglutide has several significant applications in clinical practice:

  • Type 2 Diabetes Management: It is used as an adjunct therapy alongside diet and exercise for improving glycemic control.
  • Weight Management: Approved for chronic weight management in adults with obesity or overweight conditions.
  • Cardiovascular Risk Reduction: Demonstrated potential in reducing major adverse cardiovascular events in specific patient populations .
Molecular Mechanisms of Action

GLP-1 Receptor Agonism and Structural Homology Analysis

Semaglutide is a glucagon-like peptide-1 receptor agonist (GLP-1RA) engineered to mimic endogenous GLP-1, with 94% structural homology to the human hormone [1] [3]. Its molecular design incorporates two strategic modifications: substitution of alanine at position 8 with α-aminoisobutyric acid (Aib8) to resist dipeptidyl peptidase-4 (DPP-4) degradation, and arginine substitution at position 34 (Arg34) to preserve receptor binding affinity [1] [2]. These modifications extend its plasma half-life to approximately 7 days, enabling once-weekly dosing. Comparative analysis with liraglutide (97% GLP-1 homology) reveals semaglutide’s distinct albumin-binding fatty acid chain attached to lysine at position 26, which further prolongs systemic circulation [3] [6].

Table 1: Structural Modifications Enhancing Semaglutide Stability

Structural FeaturePositionFunctionHomology to GLP-1
Aib8 substitution8DPP-4 resistance94%
Arg34 substitution34Maintained receptor binding94%
Fatty acid chain26 (Lysine)Albumin binding; prolonged half-lifeN/A

GLP-1 receptor (GLP-1R) binding occurs primarily in pancreatic β-cells, gastrointestinal tract, and hypothalamic nuclei. Semaglutide’s binding triggers conformational changes in GLP-1R, activating G-protein-coupled signaling cascades. X-ray crystallography studies confirm that semaglutide stabilizes the receptor’s extracellular domain more effectively than native GLP-1, enhancing cAMP production potency by 2-3 fold [6] [7].

Intracellular Signaling Cascades in Glucose Homeostasis

Semaglutide activates glucose-dependent insulin secretion through dual intracellular pathways:

  • cAMP/PKA/mTOR Pathway:
  • GLP-1R activation stimulates adenylate cyclase, increasing cyclic AMP (cAMP) and activating protein kinase A (PKA) [6] [7].
  • PKA phosphorylates transcription factors that upregulate hypoxia-inducible factor 1α (HIF-1α) via mTOR. HIF-1α enhances glycolytic gene expression, elevating ATP production in β-cells [1] [3].
  • Increased ATP closes ATP-sensitive K⁺ channels, depolarizing the cell membrane and opening voltage-gated Ca²⁺ channels. Calcium influx triggers insulin vesicle exocytosis [1] [7].
  • PI3K/AKT and AMPK/SIRT1 Pathways:
  • Semaglutide stimulates phosphatidylinositol 3-kinase (PI3K), activating protein kinase B (AKT). AKT promotes GLUT4 translocation to plasma membranes in muscle and adipose tissue, enhancing glucose uptake [7].
  • AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) are upregulated, improving mitochondrial function and insulin sensitivity. This pathway reduces hepatic gluconeogenesis and enhances fatty acid oxidation [7] [10].

Table 2: Key Signaling Pathways in Glucose Homeostasis

PathwayPrimary EffectorsBiological Outcome
cAMP/PKA/mTORHIF-1α, ATP-sensitive K⁺ channelsGlucose-dependent insulin secretion
PI3K/AKTGLUT4 translocationPeripheral glucose uptake
AMPK/SIRT1PGC-1α, UCP1Mitochondrial biogenesis; reduced gluconeogenesis

Clinical evidence from the SUSTAIN trials demonstrates semaglutide reduces HbA1c by 1.5–1.8% through these mechanisms [2] [6].

Neuroendocrine Pathways in Appetite Regulation

Semaglutide modulates appetite through central and peripheral neuroendocrine pathways:

  • Central Nervous System (CNS) Effects:Semaglutide crosses the blood-brain barrier, activating GLP-1R in hypothalamic nuclei. It suppresses orexigenic agouti-related peptide (AgRP) neurons in the arcuate nucleus while stimulating anorexigenic pro-opiomelanocortin (POMC) neurons [1] [6] [10]. Functional MRI studies show reduced hypothalamic activation in response to food cues after semaglutide administration [4].

  • Peripheral Hormone Modulation:

  • Gastric emptying: Delayed by 30–40%, increasing cholecystokinin (CCK) and peptide YY (PYY) release, which promote satiety [1] [8].
  • Leptin sensitivity: Semaglutide enhances leptin receptor signaling in the hypothalamus, amplifying anorexigenic pathways [6] [10].
  • Food preference: Reduces cravings for high-fat foods by 35% by modulating dopaminergic reward pathways [4] [8].

A randomized trial demonstrated 24% lower ad libitum energy intake with semaglutide versus placebo, attributable to reduced hunger and enhanced control of eating [4].

Table 3: Appetite-Regulating Hormones Modulated by Semaglutide

HormoneSourceChangePhysiological Effect
PYYL-cells (ileum/colon)↑ 40%Satiety promotion
CCKDuodenal I-cells↑ 30%Gastric emptying delay
LeptinAdipose tissue↑ SensitivityHypothalamic anorexigenic signaling
GhrelinGastric fundus↓ 20%Reduced hunger signaling

Anti-Inflammatory and Atheroprotective Mechanisms

Semaglutide exhibits pleiotropic effects beyond metabolic regulation:

  • Inflammatory Pathway Modulation:GLP-1R is expressed on macrophages, lymphocytes, and endothelial cells. Semaglutide suppresses nuclear factor kappa B (NF-κB) translocation, reducing TNF-α, IL-6, and IL-1β by 25–50% [5] [9]. It also inhibits NLRP3 inflammasome activation, mitigating chronic inflammation in adipose tissue [5] [10].

  • Endothelial Protection:Semaglutide upregulates endothelial nitric oxide synthase (eNOS), increasing NO bioavailability by 45%. This reduces vascular adhesion molecule expression (VCAM-1/ICAM-1) and monocyte adhesion [5] [9].

  • Systemic Anti-Inflammatory Evidence:A meta-analysis of 13 randomized trials (n=26,131) showed semaglutide reduces C-reactive protein (CRP) by 31% (SMD −0.56; 95% CI −0.69 to −0.43) regardless of diabetes status [9]. This correlates with reduced major adverse cardiovascular events (MACE) in the SELECT trial, where semaglutide lowered cardiovascular death by 20% in non-diabetic obese patients [9].

Table 4: Anti-Inflammatory Markers Affected by Semaglutide

MarkerChangeMechanismClinical Relevance
CRP↓ 31%NF-κB suppressionReduced MACE risk
TNF-α↓ 38%Macrophage polarization to M2Improved insulin sensitivity
IL-6↓ 27%NLRP3 inflammasome inhibitionAtheroprotection
Adiponectin↑ 22%AMPK/SIRT1 activationEnhanced fatty acid oxidation

These mechanisms collectively explain semaglutide’s cardioprotective effects observed in cardiovascular outcome trials [5] [9].

Concluding Remarks

Semaglutide’s multi-targeted mechanisms—spanning receptor agonism, intracellular signaling, neuroendocrine modulation, and inflammation control—position it as a transformative therapeutic for metabolic diseases. Its structural engineering optimizes pharmacokinetics, while its pleiotropic actions address interconnected pathways in obesity, diabetes, and cardiovascular disease. Future research should explore tissue-specific signaling dynamics and long-term epigenetic effects.

Properties

Product Name

Sermaglutide

IUPAC Name

18-[[4-[2-[2-[2-[2-[2-[2-[[5-[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-6-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[[2-[[5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid

Molecular Formula

C187H291N45O59

Molecular Weight

4114 g/mol

InChI

InChI=1S/C187H291N45O59/c1-18-105(10)154(180(282)208-108(13)159(261)216-133(86-114-89-200-119-50-40-39-49-117(114)119)170(272)218-129(82-102(4)5)171(273)228-152(103(6)7)178(280)215-121(53-44-72-199-186(192)193)162(264)201-91-141(242)209-120(52-43-71-198-185(190)191)161(263)204-94-151(257)258)230-172(274)131(83-111-45-33-31-34-46-111)219-167(269)126(64-69-149(253)254)214-166(268)122(51-41-42-70-195-144(245)98-290-79-78-289-76-74-197-145(246)99-291-80-77-288-75-73-196-139(240)66-61-127(183(285)286)211-140(241)54-37-29-27-25-23-21-19-20-22-24-26-28-30-38-55-146(247)248)212-158(260)107(12)206-157(259)106(11)207-165(267)125(60-65-138(189)239)210-142(243)92-202-163(265)123(62-67-147(249)250)213-168(270)128(81-101(2)3)217-169(271)130(85-113-56-58-116(238)59-57-113)220-175(277)135(95-233)223-177(279)137(97-235)224-179(281)153(104(8)9)229-174(276)134(88-150(255)256)221-176(278)136(96-234)225-182(284)156(110(15)237)231-173(275)132(84-112-47-35-32-36-48-112)222-181(283)155(109(14)236)227-143(244)93-203-164(266)124(63-68-148(251)252)226-184(287)187(16,17)232-160(262)118(188)87-115-90-194-100-205-115/h31-36,39-40,45-50,56-59,89-90,100-110,118,120-137,152-156,200,233-238H,18-30,37-38,41-44,51-55,60-88,91-99,188H2,1-17H3,(H2,189,239)(H,194,205)(H,195,245)(H,196,240)(H,197,246)(H,201,264)(H,202,265)(H,203,266)(H,204,263)(H,206,259)(H,207,267)(H,208,282)(H,209,242)(H,210,243)(H,211,241)(H,212,260)(H,213,270)(H,214,268)(H,215,280)(H,216,261)(H,217,271)(H,218,272)(H,219,269)(H,220,277)(H,221,278)(H,222,283)(H,223,279)(H,224,281)(H,225,284)(H,226,287)(H,227,244)(H,228,273)(H,229,276)(H,230,274)(H,231,275)(H,232,262)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,285,286)(H4,190,191,198)(H4,192,193,199)

InChI Key

DLSWIYLPEUIQAV-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.